Einecs 260-732-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:

Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.

Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.

Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.

Common Reagents and Conditions

Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.

Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.

Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.

Major Products Formed

Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.

Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.

Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.

Applications De Recherche Scientifique

Dipropylene glycol diacrylate has a wide range of scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.

Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.

Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.

Mécanisme D'action

The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.

Comparaison Avec Des Composés Similaires

Dipropylene glycol diacrylate can be compared with other similar compounds, such as:

Ethylene glycol diacrylate: Similar to dipropylene glycol diacrylate, ethylene glycol diacrylate is used as a cross-linking agent in the production of polymers. it has a lower molecular weight and different mechanical properties.

Triethylene glycol diacrylate: This compound has a higher molecular weight compared to dipropylene glycol diacrylate and is used in applications requiring more flexible polymers.

Butanediol diacrylate: Butanediol diacrylate is another cross-linking agent with different mechanical and chemical properties compared to dipropylene glycol diacrylate.

Dipropylene glycol diacrylate is unique due to its specific balance of molecular weight, reactivity, and mechanical properties, making it suitable for a wide range of applications in various fields .

Activité Biologique

- Chemical Formula : C23H38O4

- Molecular Weight : 382.56 g/mol

- CAS Number : 28553-12-0

DINP exerts its biological effects primarily through endocrine disruption. It has been shown to interact with hormone receptors, particularly those related to estrogen and androgen signaling pathways. This interaction can lead to various biological responses, including developmental and reproductive toxicity.

Toxicological Studies

Numerous studies have assessed the toxicological profile of DINP. Below is a summary of key findings from various research efforts:

| Study Reference | Study Type | Key Findings |

|---|---|---|

| In vitro | DINP exhibited anti-androgenic activity in human cell lines, affecting testosterone levels. | |

| In vivo | Rodent studies indicated increased liver weight and changes in reproductive organ weights at high doses. | |

| Epidemiological | Correlation between DINP exposure and increased incidence of asthma in children. |

Endocrine Disruption

DINP has been classified as a potential endocrine disruptor by several regulatory agencies. It can mimic or interfere with the action of hormones, leading to adverse developmental outcomes. Studies have demonstrated that DINP can alter gene expression related to hormone signaling, particularly affecting reproductive development in animal models.

Developmental Toxicity

Research has shown that exposure to DINP during critical periods of development can result in:

- Altered reproductive organ development : Male offspring exposed to DINP showed changes in testicular structure and function.

- Neurodevelopmental effects : Some studies suggest that prenatal exposure may impact cognitive functions and behavior in offspring.

Case Study 1: Reproductive Health Impacts

A study conducted by the University of California investigated the effects of DINP on reproductive health among workers in industries using this compound. The findings indicated a significant association between prolonged exposure to DINP and reduced fertility rates among male workers.

Case Study 2: Environmental Exposure

Research published in Environmental Health Perspectives examined the impact of DINP on aquatic ecosystems. The study found that DINP concentration levels correlated with adverse effects on fish populations, including altered reproductive behaviors and decreased survival rates.

Regulatory Status

DINP is regulated under various environmental and health safety guidelines. The European Union has classified it under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals), requiring manufacturers to demonstrate its safety for human health and the environment. In the United States, the Consumer Product Safety Commission monitors its use in children's products due to potential health risks.

Propriétés

Numéro CAS |

57425-17-9 |

|---|---|

Formule moléculaire |

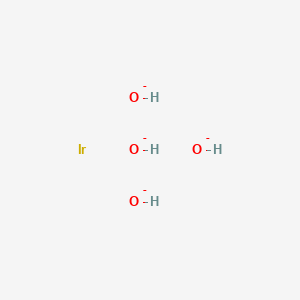

H4IrO4-4 |

Poids moléculaire |

260.25 g/mol |

Nom IUPAC |

iridium;tetrahydroxide |

InChI |

InChI=1S/Ir.4H2O/h;4*1H2/p-4 |

Clé InChI |

UOYXEZMXOVJLIH-UHFFFAOYSA-J |

SMILES canonique |

[OH-].[OH-].[OH-].[OH-].[Ir] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.